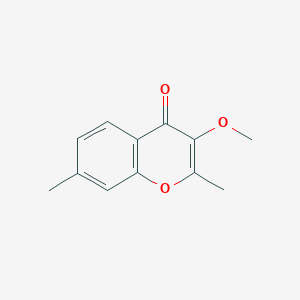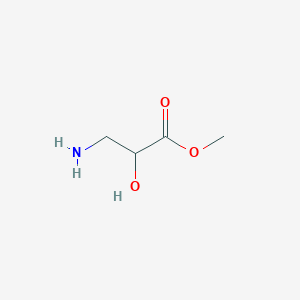![molecular formula C8H9N3O2 B3241670 3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1479504-65-8](/img/structure/B3241670.png)
3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one
Übersicht
Beschreibung
3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique structure and properties that make it an attractive candidate for further research and development.
Wirkmechanismus
The mechanism of action of 3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. For example, this compound has been shown to inhibit xanthine oxidase, which is involved in the production of uric acid. It has also been found to modulate the activity of certain protein kinases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one are diverse and depend on the specific application and context. For example, in studies of its anti-inflammatory properties, this compound has been found to reduce the production of inflammatory cytokines and chemokines, which could have implications for the treatment of inflammatory diseases. In studies of its anti-cancer properties, it has been shown to induce cell death and inhibit the growth of cancer cells. In studies of its effects on enzymes, it has been found to inhibit the production of uric acid and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one in lab experiments include its unique structure and properties, which make it an attractive candidate for further research and development. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on 3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one. Some possible areas of focus include further studies of its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its potential applications in drug design and development. Other areas of interest could include investigations into its effects on signaling pathways and protein interactions, as well as its potential as a therapeutic agent for various diseases and conditions. Overall, the unique properties of this compound make it a promising candidate for further research and development in a variety of fields.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In pharmacology, it has been found to act as an inhibitor of certain enzymes, such as xanthine oxidase, which is involved in the production of uric acid. In biochemistry, it has been studied for its ability to interact with proteins and nucleic acids, which could have implications for drug design and development.
Eigenschaften
IUPAC Name |
3-ethyl-7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-5-4-9-11-7(13)3-6(12)10-8(5)11/h3-4,13H,2H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLAWXZOOBEXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2NC(=O)C=C(N2N=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















